Perfluorooctane

Overview

Description

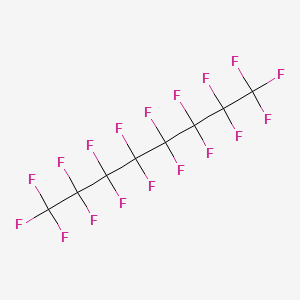

Perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) are the most widely studied per- and polyfluoroalkyl substances (PFAS). These synthetic compounds feature an eight-carbon (C8) fluorinated chain, with PFOS containing a sulfonate group (-SO₃⁻) and PFOA a carboxylate group (-COO⁻) (Fig. 1A-B) . Their strong carbon-fluorine bonds confer exceptional stability, resistance to thermal/chemical degradation, and surfactant properties, making them historically valuable in industrial applications like firefighting foams, non-stick coatings, and water-repellent textiles .

PFOS was added to Annex B of the Stockholm Convention in 2009, restricting its use, while PFOA was listed in Annex A in 2019, mandating elimination . Human exposure occurs via contaminated water, food, and consumer products, with biomonitoring studies detecting PFOS and PFOA in blood sera worldwide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorooctane can be synthesized through two primary methods: the Fowler process and electrochemical fluorination.

Fowler Process: This method involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from octane. The reaction conditions typically include high temperatures and controlled fluorine gas flow to ensure complete fluorination.

Electrochemical Fluorination: This process involves the electrolysis of nonanoic acid in hydrogen fluoride, producing both perfluorononanoic acid and this compound.

Industrial Production Methods: this compound is commercially produced and marketed under various names, such as PF5080 or FC77, by companies like 3M. These products are part of their Fluorinert range of heat transfer fluids .

Chemical Reactions Analysis

Perfluorooctane is chemically inert, meaning it does not readily undergo chemical reactions under normal conditions. it can participate in specific reactions under extreme conditions:

Oxidation: this compound can be oxidized under high-energy conditions, such as exposure to strong oxidizing agents or high temperatures.

Reduction: Although rare, reduction reactions can occur in the presence of strong reducing agents.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers like potassium permanganate or ozone.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Catalysts: Metal catalysts like palladium or platinum for substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perfluorinated carboxylic acids .

Scientific Research Applications

Industrial Applications

Perfluorooctane is utilized in several industrial processes and products:

- Surfactants: PFOA serves as an effective surfactant in the emulsion polymerization of fluoropolymers such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride. Its ability to lower surface tension makes it ideal for stabilizing emulsions during polymer synthesis .

- Textiles and Leather Treatments: PFOA is employed to impart water and stain resistance to fabrics, carpets, and leather goods. Its long-lasting properties ensure that treated materials maintain their protective qualities over time .

- Firefighting Foams: Historically, PFOA was a key component in aqueous film-forming foams (AFFF) used for extinguishing liquid hydrocarbon fires. Although its use has been phased out in favor of less harmful alternatives, existing stocks remain in circulation .

- Coatings and Sealants: PFOA is used in the formulation of various coatings and sealants that require durability against environmental factors. This includes applications in construction materials and automotive products .

Research Applications

This compound has been the subject of extensive scientific research due to its environmental persistence and potential health effects:

- Toxicological Studies: Research has focused on understanding the toxicological profile of PFOA, particularly its impact on human health. Epidemiological studies have linked PFOA exposure to elevated cholesterol levels, liver enzyme alterations, and immune system effects .

- Cancer Research: Investigations into the carcinogenic potential of PFOA have revealed associations with certain cancers, notably kidney and testicular cancers. Studies have shown a correlation between serum levels of PFOA and increased cancer risk among exposed populations .

- Environmental Impact Studies: Given its persistence in the environment, PFOA has been studied for its bioaccumulation potential in wildlife and its presence in drinking water sources. Research aims to assess contamination levels and develop remediation strategies for affected areas .

Case Study 1: Health Effects Assessment

A comprehensive study conducted by the National Institutes of Health examined the health impacts of PFOA exposure among populations living near manufacturing facilities. The findings indicated an increased risk of hyperlipidemia and certain cancer types among residents with higher serum concentrations of PFOA. The study emphasized the need for ongoing monitoring and public health interventions .

Case Study 2: Environmental Remediation

In response to widespread contamination from firefighting foams containing PFOA, a project at the University of Rhode Island focused on identifying sources of PFAS contamination in groundwater. The initiative aims to develop effective remediation techniques to mitigate risks associated with these persistent chemicals .

Data Tables

| Application Area | Specific Uses | Environmental Concerns |

|---|---|---|

| Industrial Manufacturing | Surfactants for fluoropolymer synthesis | Persistence in environment |

| Textiles | Water and stain-resistant treatments | Bioaccumulation in wildlife |

| Firefighting Foams | Aqueous film-forming foams | Contamination of water sources |

| Coatings | Durable coatings for construction and automotive | Long-term environmental impact |

Mechanism of Action

The mechanism of action of perfluorooctane is primarily physical rather than chemical due to its inert nature. In medical applications, such as ophthalmic surgeries, this compound exerts its effects by physically displacing fluids and providing a tamponade effect to support retinal reattachment. Its high density and low viscosity allow it to spread evenly and maintain contact with the retinal surface .

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

PFAS are categorized by chain length (C4–C14) and functional groups. Key compounds compared include:

- PFOS (C8, sulfonate) : Low water solubility (~680 mg/L), high log Kow (5.3) .

- PFOA (C8, carboxylate) : Higher solubility (~3.4 g/L), log Kow ~2.8 .

- PFHxS (C6, sulfonate) : Shorter chain, higher solubility (~5.5 g/L), log Kow ~4.1 .

- GenX (C6, ether carboxylate) : A PFOA alternative with a branched structure and lower bioaccumulation .

Table 1: Physicochemical Properties

Environmental Persistence and Bioaccumulation

Longer-chain PFAS (C8–C14) exhibit greater persistence due to resistance to hydrolysis, photolysis, and biodegradation. PFOS and PFOA have environmental half-lives exceeding decades in water and soil . Bioaccumulation factors (BCF) for PFOS in fish range from 1,000–4,000, while PFOA shows lower BCFs (~100) due to higher solubility and renal clearance in animals . Shorter-chain alternatives like GenX and PFHxS have reduced bioaccumulation but may still persist in groundwater .

Precursor compounds (e.g., perfluorooctane sulfonamide ethanol-based phosphates, diSAmPAP) degrade into terminal PFAS like PFOS, complicating exposure assessments . For instance, N-ethyl this compound sulfonamidoethanol (EtFOSE) metabolizes to PFOS in vivo, contributing to wildlife and human body burdens .

Toxicity Profiles

- PFOS/PFOA: Linked to developmental toxicity (e.g., reduced birth weight), immunotoxicity (reduced antibody response), hepatotoxicity (steatosis), and endocrine disruption . Epidemiological studies suggest associations with kidney cancer and thyroid disease .

- GenX : Lower acute toxicity than PFOA but induces liver and pancreatic lesions in animal models .

Table 2: Key Toxicity Findings

Regulatory and Alternatives Landscape

PFOS and PFOA are phased out in most countries, but legacy contamination remains . Alternatives like GenX, ADONA (C6), and branched fluorinated surfactants (e.g., acrylate-modified compounds) are marketed as safer but face scrutiny for incomplete degradation and emerging toxicity . Non-fluorinated alternatives (e.g., hydrocarbon-based surfactants) are less effective but avoid PFAS-related risks .

Biological Activity

Perfluorooctane (PFO), a member of the perfluoroalkyl substances (PFAS) family, has garnered significant attention due to its persistent nature and potential biological effects. This article explores the biological activity of this compound, focusing on its interactions with biological systems, toxicological implications, and relevant research findings.

Overview of this compound

This compound is characterized by a fully fluorinated carbon chain with eight carbon atoms. Its chemical stability and lipophilicity contribute to its accumulation in the environment and living organisms. PFO is often studied alongside its derivatives, such as perfluorooctanoic acid (PFOA) and this compound sulfonate (PFOS), which exhibit similar biological activities.

1. Biotransformation Pathways

Research indicates that PFO and related compounds can interfere with phase I and II biotransformation enzymes. A study using the HepaRG human liver cell line demonstrated that exposure to PFOA significantly reduced the expression and activity of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4) and conjugation enzymes (glutathione-S-transferase and UDP-glucuronosyltransferase) at low concentrations (40-50 ng/L) . This disruption may impair the body's ability to metabolize xenobiotics effectively.

2. Immunotoxicity

This compound compounds have been linked to alterations in immune function. For instance, PFOS exposure was shown to affect intestinal immunity by promoting IL-22 production from innate lymphoid cells (ILC3s), which can lead to persistent inflammation and dysbiosis during bacterial infections . These findings suggest that PFO may modulate immune responses, potentially increasing susceptibility to infections.

1. Endocrine Disruption

PFO has been implicated in endocrine disruption, affecting hormone signaling pathways. The activation of the aryl hydrocarbon receptor (Ahr) by PFAS compounds can lead to changes in gene expression related to immune function and metabolism . This mechanism raises concerns about reproductive health and developmental outcomes.

2. Carcinogenic Potential

Epidemiological studies have suggested a probable increase in kidney and testicular cancers among populations exposed to PFAS . Although evidence linking PFO directly to cancer remains inconclusive, its association with other PFAS compounds necessitates further investigation into its carcinogenic potential.

Case Study 1: Immunotoxic Effects of PFOS

A study conducted on mice demonstrated that high doses of PFOS led to thymus and spleen atrophy, indicating significant immunotoxic effects. The research highlighted that while PFOS could inhibit certain immune responses, it also promoted IL-22 production during early stages of infection, showcasing a complex interaction with the immune system .

Case Study 2: Biotransformation Disruption

In vitro studies using primary hepatocytes revealed that exposure to PFOA resulted in altered expression levels of various biotransformation enzymes, suggesting that even low-level exposure can disrupt metabolic pathways critical for detoxification .

Data Table: Summary of Biological Effects

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Perfluorooctane in environmental matrices?

To quantify this compound in sediments, sludge, or water, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) after solvent extraction (e.g., methanol) and solid-phase extraction cleanup. For solid matrices, optimize extraction efficiency using isotopic-labeled internal standards (e.g., ¹³C-labeled PFO) to correct matrix effects. Detection limits typically range from 0.04 to 2.2 ng/g dry weight, depending on the matrix . Include quality controls such as spike-recovery tests and blank samples to validate reproducibility.

Q. How are human exposure pathways to this compound characterized in epidemiological studies?

Use biomonitoring (e.g., serum analysis) paired with environmental sampling (air, water, dust) to identify dominant exposure routes. Compare serum PFO concentrations with lifestyle questionnaires to assess contributions from dietary intake, occupational exposure, or consumer products. Cohort studies should account for confounders like age, gender, and geographic location, as serum levels vary significantly across populations .

Q. What in vivo models are appropriate for preliminary toxicity assessments of this compound?

Rodent models (rats/mice) are standard for acute toxicity screening. Administer PFO via oral gavage at doses ranging from 1–30 mg/kg/day over 14–28 days. Monitor hepatotoxicity through liver enzyme assays (ALT, AST) and histopathology. Include control groups with this compound sulfonate (PFOS) for comparative analysis, as PFOS exhibits similar persistence but higher bioaccumulation potential .

Advanced Research Questions

Q. How can contradictory data on this compound’s hepatotoxicity across species be reconciled?

Perform interspecies pharmacokinetic modeling to account for differences in renal resorption and protein binding. For example, primates exhibit slower elimination half-lives (~5.4 years for PFOS vs. 3.8 years for PFOA in humans) compared to rodents, affecting toxicity outcomes. Use physiologically based pharmacokinetic (PBPK) models to extrapolate dose-response relationships and identify critical exposure windows . Meta-analyses of existing datasets should stratify results by species, exposure duration, and metabolic pathways .

Q. What molecular mechanisms drive this compound’s immunotoxicity, and how can they be experimentally validated?

Investigate peroxisome proliferator-activated receptor (PPAR) α/γ modulation using in vitro assays (e.g., luciferase reporter gene systems). Expose immune cells (e.g., murine splenocytes) to PFO and measure cytokine production (IL-6, TNF-α) to assess inflammatory responses. Combine transcriptomics and knockout models to identify signaling cascades (e.g., NF-κB). Validate findings using human primary cell lines to address translational relevance .

Q. What advanced modeling approaches predict the long-term environmental fate of this compound in aquatic ecosystems?

Develop fugacity-based models incorporating partitioning coefficients (e.g., log Kₒw for water-sediment distribution) and degradation rates. Account for indirect sources, such as precursor degradation (e.g., N-EtFOSAA to PFOS). Spatial-temporal models should integrate hydrologic data and anthropogenic inputs (e.g., wastewater discharge). Calibrate models with field data from contaminated sites, prioritizing regions with high industrial activity .

Q. How can researchers address data gaps in assessing alternatives to this compound while ensuring reduced environmental persistence?

Apply the OECD’s Integrated Approach to Testing and Assessment (IATA) framework. Prioritize alternatives with lower predicted bioaccumulation (log BCF < 3.3) and absence of toxic metabolites. Use high-throughput screening (HTS) for rapid toxicity profiling and read-across methods to extrapolate data from structurally similar compounds. Collaborate with industry to access proprietary data on synthetic pathways and degradation products .

Q. Methodological Considerations

- Contradictory Data Resolution : Employ sensitivity analysis to evaluate the impact of outlier studies. For environmental data, use multivariate statistics (e.g., PCA) to distinguish between localized contamination and global trends .

- Experimental Design : For longitudinal human studies, account for PFO’s long elimination half-life (~4.8 years) by extending follow-up periods beyond 5 years and using repeated-measures ANOVA .

- Ethical and Safety Protocols : Adhere to lab safety guidelines for handling PFO, including peroxide formation checks in stored solvents and mandatory use of fume hoods during distillation .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBBRRALBYAZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18 | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059794 | |

| Record name | Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-34-6 | |

| Record name | Perfluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P60ZBK0QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.